molecular formula C15H10INO2 B1356682 2-(4-Iodobenzyl)isoindoline-1,3-dione CAS No. 411221-85-7

2-(4-Iodobenzyl)isoindoline-1,3-dione

Cat. No. B1356682
CAS RN: 411221-85-7
M. Wt: 363.15 g/mol
InChI Key: NLRZGVQEIUGHKN-UHFFFAOYSA-N
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Description

“2-(4-Iodobenzyl)isoindoline-1,3-dione” is a compound with the molecular formula C15H10INO2 . It has been used in the development of various bioactive molecules .


Synthesis Analysis

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .


Molecular Structure Analysis

The crystal structure, packing, and Hirshfeld analysis of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives were studied . All single crystal structures of these isoindoline-1,3-dione were shown to have a monoclinic system .


Chemical Reactions Analysis

The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.15 . It is a solid at room temperature .

Scientific Research Applications

Comprehensive Analysis of 2-(4-Iodobenzyl)isoindoline-1,3-dione Applications

Synthesis of Isoindoline Derivatives: Isoindoline-1,3-dione derivatives are synthesized using various catalysts, including phthalimide-N-sulfonic acid. The process has been optimized to produce a range of molecules for different applications .

Anticancer Activity: These derivatives have shown promise in anticancer research. For instance, they have been tested against blood cancer cell lines like K562 and Raji, showing a significant loss of cell viability with increasing concentrations of the compound .

Drug Synthesis Intermediates: Substituted isoindolines are crucial intermediates in drug synthesis. They are present in many synthetic compounds and natural products with a broad spectrum of biological activity .

Mechanism of Action

The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine . Molecular modeling studies indicated that the most potent compounds were able to interact with both catalytic and peripheral active sites of the enzyme .

Safety and Hazards

The safety information available indicates that the compound is classified as dangerous . Hazard statements include H301-H311-H331-H341 .

properties

IUPAC Name

2-[(4-iodophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZGVQEIUGHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobenzyl)isoindoline-1,3-dione

Synthesis routes and methods I

Procedure details

(Brown, Stephen; Grigg, Ronald; Hinsley, Joanne; Korn, Stewart; Sridharan, Visuvanathar; Uttley, Michael; Tetrahedron (2001), 57(52), 10347-10355.) A mixture of 4-iodobenzylchloride (40.0 g, 134.7 mmol), potassium phthalimide (26.20 g, 141.5 mmol) and dry DMF (150 mL) was heated overnight at 55° C. under Ar, and then the solvent was removed at reduced pressure. The solid residue was triturated with CHCl3 (200 mL), filtered, and washed with CHCl3 (3×200 mL). The combined organic extracts were successively washed with aqueous 0.2 M NaOH (200 mL) and H2O (400 mL), and then dried (MgSO4). The solvent was removed at reduced pressure to afford a crude solid, which was triturated with Et2O to obtain a white solid (37.00 g, 75%): Rf=0.75 (1/1 EtOAc/hexanes); mp 138-139° C.; 1H NMR (CDCl3) □4.77 (s, CH2), 7.17 (d, J=8.6 Hz, 2 ArH), 7.63 (d, J=8.6 Hz, 2 ArH), 7.78 (dd, J=3.0, 5.7 Hz, 2 PhtH), 7.83 (dd, J=3.0, 5.7 Hz, 2 PhtH); 13C NMR (CDCl3) δ 41.0 (CH2), 93.5 (Cl), 123.4, 130.6, 131.9, 134.1, 135.9, 137.7 (6 Ar), 167.2 (2 C(O)); HRMS (ESI) 363.9831 [M+H+] (calcd for C17H13NO2H+ 363.9835).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 4-iodo-benzyl bromide (9.04 g, 30.4 mmol) in DMF (316 mL) was added phthalimide (4.47 g, 30.4 mmol) and cesium carbonate (14.86 g, 45.6 mmol). The reaction stirred at room temperature overnight under nitrogen atmosphere. The next day, the reaction mixture was quenched with water. The product precipitated from the quenched reaction mixture and was filtered off, washed with water, and collected as a white solid (9.5 g, 86% yield). 1H NMR (600 MHz, CDCl3): δ 7.84 (m, 2H), 7.71 (m, 2H), 7.63 (d, 2H, J=8.4 Hz), 7.17 (d, 2H, J=8.4 Hz), 4.77 (s, 2H). 13C NMR (150 MHz, CDCl3): δ 168.1, 138.0, 136.2, 134.3, 132.2, 130.8, 123.6, 93.7, 41.3.
Quantity
9.04 g
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
14.86 g
Type
reactant
Reaction Step One
Name
Quantity
316 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Synthesis routes and methods III

Procedure details

To a stirred solution of phthalimide (0.6 g, 4.0 mmol) in DMF (5 ml) was added K2CO3 (2.25 g, 16.00 mmol), followed by 4-iodobenzyl bromide (1.33 g, 4.4 mmol) at 0° C. and the reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the mixture was diluted with water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get residue which was washed with diethyl ether to get the desired compound as a white solid (700 mg, 50%). 1H NMR (400 MHz, DMSO-d6) δ 7.91-7.84 (m, 4H), 7.70-7.66 (m, 2H), 7.12 (d, J=8.3 Hz, 2H), 4.72 (s, 2H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Iodobenzyl)isoindoline-1,3-dione
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2-(4-Iodobenzyl)isoindoline-1,3-dione
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2-(4-Iodobenzyl)isoindoline-1,3-dione
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2-(4-Iodobenzyl)isoindoline-1,3-dione
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2-(4-Iodobenzyl)isoindoline-1,3-dione
Reactant of Route 6
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2-(4-Iodobenzyl)isoindoline-1,3-dione

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